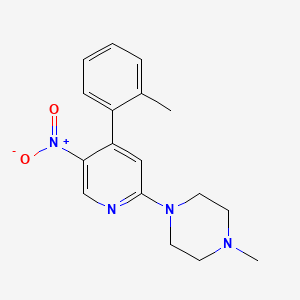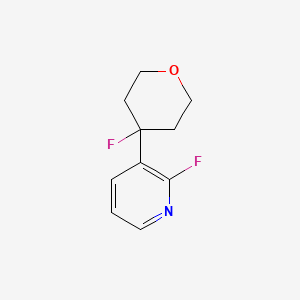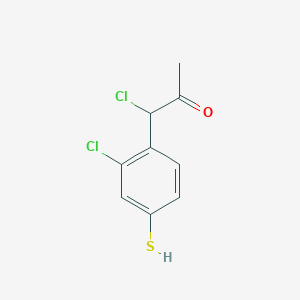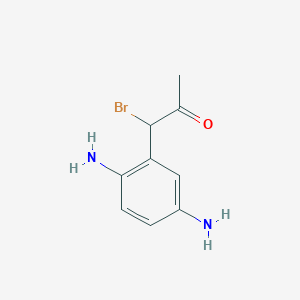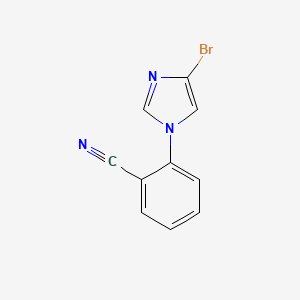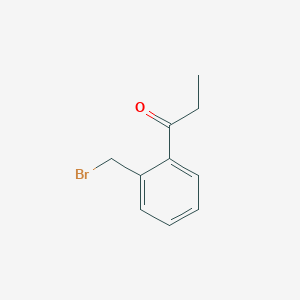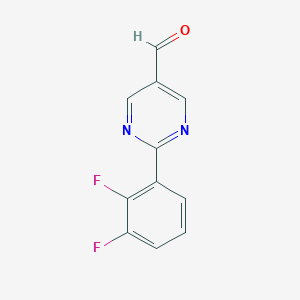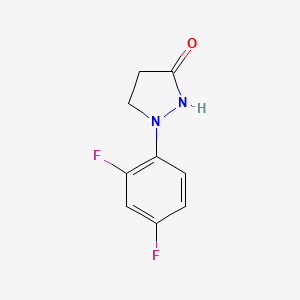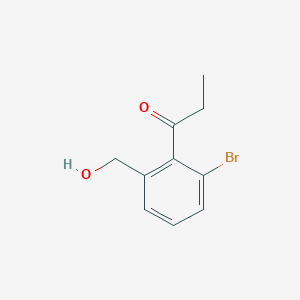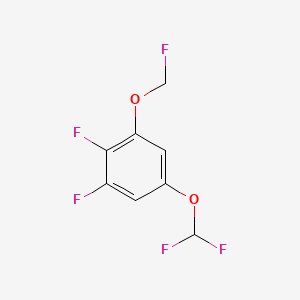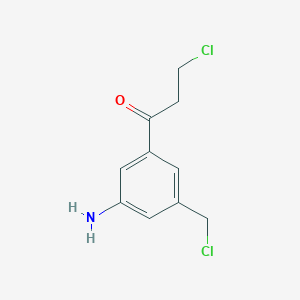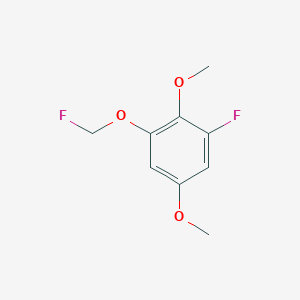
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol It is a derivative of benzene, characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar electrophilic aromatic substitution reactions, optimized for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst, would be carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atoms can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or bromine (Br2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 1,4-dimethoxy-2-fluorobenzaldehyde, while reduction of the fluorine atoms can produce 1,4-dimethoxybenzene.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its derivatives could be explored for potential pharmaceutical applications, such as drug development.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In general, the compound’s chemical structure allows it to participate in various chemical reactions, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxy-2-fluorobenzene: Lacks the fluoromethoxy group, making it less reactive in certain substitution reactions.
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene: Contains an iodine atom instead of a fluorine atom, which can significantly alter its reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Propriétés
Formule moléculaire |
C9H10F2O3 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
1-fluoro-3-(fluoromethoxy)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
UXVHRNGGAMXUCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)F)OC)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


